Methyl 2-(3-methoxyphenyl)acetate
Overview
Description
Methyl 2-(3-methoxyphenyl)acetate is a chemical compound that is related to various research areas, including the synthesis of pharmaceutical intermediates and the study of molecular structures. It is structurally related to compounds that have been synthesized and analyzed in the provided papers, such as methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem , and 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These compounds feature methoxyphenyl groups, which are of interest due to their potential pharmacological activities and their relevance in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane , the Mukaiyama aldol reaction , and reactions involving methyl (2-hydroxyphenyl)acetate . These methods demonstrate the versatility of methoxyphenyl acetates in chemical synthesis, providing high yields and enantioselectivity in some cases. The synthesis routes described are practical and can be scaled up for large-scale production, which is crucial for industrial applications.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(3-methoxyphenyl)acetate has been analyzed using X-ray diffraction , IR spectroscopy , and density functional theory (DFT) calculations . These studies reveal the crystalline systems, lattice constants, and molecular geometries, providing insights into the three-dimensional arrangement of atoms within the molecules. The molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans have also been investigated to estimate the chemical reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions, such as the reaction of methyl (2-hydroxyphenyl)acetate with different reagents to form oxadiazole derivatives and the synthesis of compounds with methoxyimino groups . These reactions demonstrate the ability of methoxyphenyl acetates to participate in the formation of heterocycles and other functional groups, which are important in the development of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 2-(3-methoxyphenyl)acetate, such as solubility, melting points, and crystal packing, can be inferred from the crystallographic data provided . The intermolecular interactions, such as hydrogen bonding and weak C-H...O interactions, play a significant role in the stability and properties of the crystalline state . Additionally, the antioxidant properties of these compounds have been determined using assays like the DPPH free radical scavenging test , indicating potential biological activities.
Scientific Research Applications
Crystal Structure and Chemical Properties
- Isochroman Derivatives and Chiral Space Groups : Methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate demonstrates unique crystal structures stabilized by weak hydrogen bonding, forming a three-dimensional network. This compound crystallizes in a chiral space group, a feature shared by other isochroman derivatives, highlighting its potential in structural chemistry studies (Palusiak et al., 2004).
Synthesis and Organic Chemistry Applications
Asymmetric Synthesis for Key Intermediates : The compound has been synthesized with high enantioselectivity as a key intermediate of diltiazem, a calcium channel blocker, using a Mukaiyama aldol reaction. This highlights its significance in the synthesis of therapeutically relevant compounds (Imashiro & Kuroda, 2001).
Molecular Structural Analysis and Antioxidant Activity : A novel compound featuring 3-methoxyphenyl was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This work contributes to the understanding of molecular geometry and vibrational frequencies, as well as the exploration of antioxidant properties (Demir et al., 2015).
Kinetics and Reaction Products with OH Radicals : The interaction of 3-methoxy-3-methyl-1-butanol with OH radicals was studied, revealing significant insights into the reaction mechanisms and product formation. This research is important for understanding the environmental and industrial implications of such reactions (Aschmann et al., 2011).
Biochemical and Pharmaceutical Applications
- Synthesis of Aldose Reductase Inhibitors : Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, including those with 3-methoxyphenyl, were synthesized and evaluated as inhibitors of aldose reductase. This is relevant for the development of new drugs for diabetic complications (Ali et al., 2012).
Safety And Hazards
“Methyl 2-(3-methoxyphenyl)acetate” should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place . It does not meet the classification criteria based on available data .
properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIOYCZTJRBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334084 | |
Record name | methyl 2-(3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxyphenyl)acetate | |
CAS RN |
18927-05-4 | |
Record name | methyl 2-(3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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